molecular formula C15H21NO B13373943 N,2,2,3,3-pentamethyl-N-phenylcyclopropanecarboxamide

N,2,2,3,3-pentamethyl-N-phenylcyclopropanecarboxamide

Cat. No.: B13373943
M. Wt: 231.33 g/mol
InChI Key: ZGDBVTXSLFGWTQ-UHFFFAOYSA-N
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Description

N,2,2,3,3-pentamethyl-N-phenylcyclopropanecarboxamide is an organic compound with a unique structure characterized by a cyclopropane ring substituted with multiple methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2,3,3-pentamethyl-N-phenylcyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate amines under controlled conditions. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with N-phenylamine in the presence of a base such as triethylamine to form the desired amide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,2,2,3,3-pentamethyl-N-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N,2,2,3,3-pentamethyl-N-phenylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,2,2,3,3-pentamethyl-N-phenylcyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N,2,3,3-pentamethyl-4-phenyl-2-butanamine hydrochloride
  • N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine

Uniqueness

N,2,2,3,3-pentamethyl-N-phenylcyclopropanecarboxamide is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it distinct from other similar compounds that may lack such a strained ring system, leading to different chemical behaviors and applications.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N,2,2,3,3-pentamethyl-N-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H21NO/c1-14(2)12(15(14,3)4)13(17)16(5)11-9-7-6-8-10-11/h6-10,12H,1-5H3

InChI Key

ZGDBVTXSLFGWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)N(C)C2=CC=CC=C2)C

Origin of Product

United States

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